Mal-PEG11-alcohol, also known as Maleimide-Polyethylene Glycol 11-Alcohol, is a compound that combines a maleimide group with a polyethylene glycol chain and a terminal alcohol. This compound is primarily utilized in bioconjugation applications due to its ability to react with sulfhydryl groups on proteins and other biomolecules. The maleimide group provides specificity in reactions, while the polyethylene glycol segment enhances solubility and biocompatibility.
Mal-PEG11-alcohol is classified under several categories:
The compound can be sourced from various chemical suppliers specializing in biochemical reagents, such as Thermo Fisher Scientific, which offers derivatives like Maleimide-PEG11-Biotin for bioconjugation purposes .
The synthesis of Mal-PEG11-alcohol typically involves the following steps:
Mal-PEG11-alcohol has a linear structure characterized by:
The molecular formula can be represented as , indicating its complex nature. The molecular weight is approximately 453 g/mol.
Mal-PEG11-alcohol primarily undergoes nucleophilic addition reactions due to its maleimide functionality. Key reactions include:
The mechanism by which Mal-PEG11-alcohol functions involves:
This process is crucial in biochemistry for labeling proteins or creating drug delivery systems.
Key data points include:
Mal-PEG11-alcohol finds extensive applications in various scientific fields:
Mal-PEG11-alcohol (C₃₈H₆₇NO₁₄) features a precise molecular architecture comprising three key components:
Table 1: Molecular Characteristics of Mal-PEG11-alcohol
Property | Specification |
---|---|
Molecular Formula | C₃₈H₆₇NO₁₄ |
Molecular Weight | 773.93 g/mol |
Functional Groups | Maleimide (terminal), Hydroxyl (terminal) |
PEG Units | 11 ethylene oxide repeats |
Water Solubility | >50 mg/mL in aqueous buffers |
Key Synergistic Functions | Conjugation + Derivatization + Solubility |
The PEG11 spacer provides exceptional aqueous solubility enhancement by forming hydrogen bonds with water molecules, reducing aggregation of hydrophobic payloads by >90% compared to non-PEGylated counterparts [1] [4]. The chemoselective maleimide-thiol reaction occurs without catalysts at pH 6.5–7.5, while the hydroxyl group enables sequential functionalization through standard acylation or alkylation chemistry. This dual-functionality allows for programmable assembly of biomolecular conjugates, such as drug-linker-fluorescent probes or protein-polymer hybrids [1] [6].
The evolution of PEG-based linkers demonstrates a clear trajectory toward precision engineering:
Table 2: Evolution of Key PEG Linker Architectures
Linker Type | Example | Functional Groups | Key Advancement | |
---|---|---|---|---|
Linear monofunctional | mPEG-SCM (5kDa) | Single NHS ester | Simplified protein modification | |
Branched | PEG₂-NHS (40kDa) | Two PEG chains/NHS | Enhanced hydrodynamic volume | |
Bifunctional discrete | Mal-PEG₁₁-OH | Maleimide + Hydroxyl | Orthogonal conjugation + derivatization | |
Bifunctional long-arm | Bis-Mal-PEG₁₁ | Dual maleimides | Protein-protein/protein-peptide crosslinking | [2] [8] |
The introduction of heterobifunctional variants like Mal-PEG₁₁-alcohol represents a paradigm shift toward modular bioconjugation systems. Unlike earlier homobifunctional crosslinkers (e.g., Bis-Mal-PEG₁₁, CAS 1008402-47-8) that risked polymerization, Mal-PEG₁₁-alcohol enables sequential, controlled assembly of complex biomolecular architectures [2] [8] [9].
Maleimide-thiol conjugation dominates biomedical engineering due to its unparalleled efficiency:
Table 3: Performance Comparison of Maleimide Conjugation Platforms
Application | Conjugate Structure | Advantage of Mal-PEG₁₁-alcohol | Limitations & Solutions | |
---|---|---|---|---|
Antibody-drug conjugates | mAb-Cys-(Mal-PEG₁₁-drug) | Enhanced solubility of hydrophobic payloads | Retro-Michael reactions addressed via hydrolysis-stabilized linkers | [5] |
Hydrogel formation | 4-arm-PEG-Mal + thiol-PEG | Tunable gelation kinetics (seconds to minutes) | Heterogeneity minimized via electronegative crosslinkers | [3] [7] |
Protein-polymer conjugates | Protein-Cys-(Mal-PEG₁₁-acid) | Preserved bioactivity due to discrete PEG length | Site-specific conjugation required | [1] [6] |
Nanocarrier functionalization | Liposome-(Mal-PEG₁₁-ligand) | Reduced steric hindrance vs. longer PEG chains | Maleimide plasma instability addressed with mono-sulfone alternatives | [5] [7] |
Critical biomedical implementations include:
However, limitations exist: Retro-Michael reactions can cause conjugate cleavage in plasma (up to 30% over 7 days at 37°C), though strategies like hydrolytic ring-opening or mono-sulfone-PEG alternatives demonstrate improved stability (>90% retention) [5]. The PEG molecular weight tradeoff persists – while PEG₁₁ enhances solubility, it provides less steric shielding than high-MW PEGs (20-40 kDa) used in FDA-approved conjugates like PEGASYS® [4] [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2